4-(2,5-Dihydrofuran-3-yl)morpholine

Description

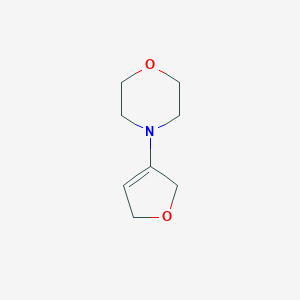

Structure

2D Structure

3D Structure

Properties

CAS No. |

106183-62-4 |

|---|---|

Molecular Formula |

C8H13NO2 |

Molecular Weight |

155.19 g/mol |

IUPAC Name |

4-(2,5-dihydrofuran-3-yl)morpholine |

InChI |

InChI=1S/C8H13NO2/c1-4-11-7-8(1)9-2-5-10-6-3-9/h1H,2-7H2 |

InChI Key |

RVYDGYBAAYIAIP-UHFFFAOYSA-N |

SMILES |

C1COCCN1C2=CCOC2 |

Canonical SMILES |

C1COCCN1C2=CCOC2 |

Synonyms |

Morpholine, 4-(2,5-dihydro-3-furanyl)- |

Origin of Product |

United States |

The Strategic Importance of Dihydrofuran and Morpholine Scaffolds in Modern Organic Synthesis

The dihydrofuran and morpholine (B109124) rings are not merely structural components; they are privileged scaffolds in the realm of organic and medicinal chemistry, each imparting valuable physicochemical and biological properties to the molecules they inhabit.

The dihydrofuran moiety, a five-membered oxygen-containing heterocycle with one double bond, is a versatile intermediate in organic synthesis. Its various isomers, such as 2,3-dihydrofuran (B140613) and 2,5-dihydrofuran (B41785), serve as precursors to a wide array of more complex molecules, including natural products and pharmaceuticals. core.ac.ukresearchgate.net The presence of the enol ether functionality in certain dihydrofurans allows for a range of transformations, including cycloadditions, rearrangements, and functional group interconversions. organic-chemistry.org For instance, substituted 2,3-dihydrofurans are valuable building blocks in the synthesis of various biologically active compounds. researchgate.netepo.org

Precise Structural Delineation and Nomenclature of 4 2,5 Dihydrofuran 3 Yl Morpholine

The unambiguous identification of a chemical compound relies on its precise structural representation and systematic nomenclature.

4-(2,5-Dihydrofuran-3-yl)morpholine is an enamine, a class of compounds characterized by an amino group attached to a carbon-carbon double bond. masterorganicchemistry.com The structure consists of a morpholine (B109124) ring attached via its nitrogen atom to the C3 position of a 2,5-dihydrofuran (B41785) ring. The numbering of the heterocyclic rings follows standard IUPAC conventions.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C8H13NO2 |

| Key Functional Groups | Enamine, Ether |

| Constituent Heterocycles | Morpholine, 2,5-Dihydrofuran |

The formation of this enamine can be conceptually understood through the reaction of a secondary amine (morpholine) with a ketone (a hypothetical 2,5-dihydrofuran-3-one). masterorganicchemistry.comlibretexts.org The reaction typically proceeds via the formation of a hemiaminal intermediate, followed by dehydration to yield the stable enamine. youtube.com

Overview of Contemporary Academic Research Trajectories Pertaining to Dihydrofuran Morpholine Conjugates

While specific research on 4-(2,5-Dihydrofuran-3-yl)morpholine is not extensively documented, the broader field of dihydrofuran-morpholine conjugates is an active area of investigation, primarily driven by the search for new bioactive molecules.

Research in this area often focuses on the synthesis of novel derivatives and the evaluation of their biological activities. For example, studies have explored the synthesis of various substituted morpholine (B109124) derivatives, highlighting their potential as therapeutic agents. digitellinc.com The combination of the morpholine scaffold with other heterocyclic rings, including furan (B31954) derivatives, is a common strategy in drug discovery. semanticscholar.org

The general synthetic approaches to such conjugates often involve the reaction of a suitable dihydrofuran precursor with morpholine. This can include the conjugate addition of morpholine to activated dihydrofurans or the reaction of morpholinyl-containing building blocks in multi-component reactions to construct the dihydrofuran ring. researchgate.netwjpsonline.com

The exploration of dihydrofuran-morpholine scaffolds in medicinal chemistry is a promising avenue for the development of new therapeutic agents. The synergistic effect of combining these two privileged heterocyclic systems could lead to the discovery of compounds with novel mechanisms of action and improved pharmacological profiles. Future research will likely focus on the synthesis of diverse libraries of these conjugates and their systematic evaluation in a range of biological assays.

An in-depth exploration of advanced synthetic strategies reveals the chemical ingenuity applied to the construction of this compound and its structural analogs. The dihydrofuran motif is a crucial component in numerous biologically active compounds and natural products, prompting the development of sophisticated and efficient synthetic methodologies. This article focuses exclusively on the regioselective and stereoselective construction of dihydrofuran ring systems, delving into specific reaction classes and the catalytic systems that enable them.

Reactivity Profiles and Advanced Chemical Transformations of 4 2,5 Dihydrofuran 3 Yl Morpholine and Its Derivatives

Chemical Reactivity at the Dihydrofuran Ring System

The dihydrofuran ring, with its endocyclic double bond and ether linkage, is the primary site for several key reactions, including additions, cycloadditions, and rearrangements.

Electrophilic and Nucleophilic Addition Reactions

The carbon-carbon double bond within the 2,5-dihydrofuran (B41785) ring of 4-(2,5-dihydrofuran-3-yl)morpholine is electron-rich due to the presence of the adjacent morpholine (B109124) nitrogen. This makes it susceptible to attack by electrophiles. masterorganicchemistry.com In a typical electrophilic addition reaction, an electrophile is attracted to the electron-rich double bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product. libretexts.org

Conversely, the electron-rich nature of the enamine system can also facilitate reactions that are formally considered nucleophilic additions, particularly in the context of conjugate additions where the β-carbon of the enamine acts as a nucleophile. masterorganicchemistry.com

Cycloaddition Reactions of the Dihydrofuran Moiety (e.g., [4+1] Cycloadditions)

Ring-Opening and Rearrangement Reactions (e.g., Cloke–Wilson Rearrangement)

The dihydrofuran ring can undergo ring-opening reactions under certain conditions. For example, thermal treatment of 2-amino-4,5-dihydro-3-furancarbonitriles with carboxylic acids can lead to ring-opening to form 2-cyanobutanamide derivatives. researchgate.net Lewis acid-catalyzed intramolecular ring-opening benzannulation of 5-(indolyl)2,3-dihydrofuran acetals has also been reported to yield functionalized 1-hydroxycarbazoles. mdpi.com

A significant rearrangement reaction involving dihydrofuran-like structures is the Cloke–Wilson rearrangement. This reaction typically involves the conversion of cyclopropanes bearing a carbonyl, thiocarbonyl, or imino group into dihydrofurans, dihydrothiophenes, or dihydropyrroles, respectively. scilit.com The driving force is often the release of ring strain. scilit.com This rearrangement can be catalyzed by Lewis acids, Brønsted acids, or promoted by heat or light. thieme-connect.com Organocatalytic versions have also been developed. thieme-connect.com While the classic Cloke-Wilson rearrangement starts with a cyclopropane, it represents a key method for the synthesis of dihydrofuran scaffolds and highlights the thermodynamic stability of this five-membered ring system. researchgate.netrsc.org

Transformations Involving the Morpholine Heterocycle

The morpholine ring offers additional sites for chemical modification, primarily at the nitrogen atom and through the chemistry of the enamine functionality it forms with the dihydrofuran ring.

N-Functionalization and Derivatization Strategies

The nitrogen atom of the morpholine ring is a key site for functionalization. As a secondary amine, it can undergo a variety of reactions to introduce new substituents. uobaghdad.edu.iq These derivatization reactions are crucial for modifying the properties of the molecule, for instance, to enhance sensitivity in analytical methods or to build more complex molecular architectures. researchgate.netactascientific.com Common derivatization strategies include acylation, alkylation, and reaction with isothiocyanates. researchgate.net For example, morpholine can be reacted with ethyl chloroacetate (B1199739) to form ethyl morpholin-4-ylacetate, which can be further converted to a hydrazide and then to various Schiff bases and triazole derivatives. uobaghdad.edu.iqresearchgate.net

Enamine Chemistry Derived from the Morpholine Unit

The combination of the morpholine ring with the dihydrofuran gives rise to an enamine structure. Enamines are versatile intermediates in organic synthesis, acting as nucleophiles at the β-carbon. masterorganicchemistry.comlibretexts.orgjst.go.jp The reactivity of enamines is influenced by the nature of the amine; pyrrolidine (B122466) enamines are generally more reactive than morpholine enamines due to electronic and steric factors. nih.govresearchgate.net

The enamine derived from this compound can participate in a range of reactions typical of enamines, such as alkylation and acylation at the β-carbon. libretexts.orgchempedia.info These reactions, often referred to as Stork enamine alkylation and acylation, provide a powerful method for forming new carbon-carbon bonds. libretexts.org The general mechanism involves the nucleophilic attack of the enamine on an electrophile, forming an iminium salt intermediate, which is then hydrolyzed to yield the α-substituted ketone or aldehyde. masterorganicchemistry.comlibretexts.orgyoutube.com

Reactivity at the Dihydrofuran-Morpholine Linker Position

The linkage between the dihydrofuran ring and the morpholine nitrogen is a key determinant of the compound's stability and reactivity. This C-N bond, characteristic of an enamine, is susceptible to cleavage under various conditions, most notably through hydrolysis.

Acid-Catalyzed Hydrolysis: Enamines are readily hydrolyzed in the presence of aqueous acid to yield the corresponding ketone and secondary amine. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com In the case of this compound, acid-catalyzed hydrolysis would be expected to cleave the C-N bond, yielding dihydrofuran-3(2H)-one and morpholine. The mechanism involves protonation of the enamine double bond, followed by the addition of water to the resulting iminium ion. Subsequent proton transfers and elimination of the morpholine lead to the formation of the ketone. masterorganicchemistry.comrsc.org This reactivity is a standard transformation for enamines and serves as a method to unmask the latent carbonyl functionality.

| Starting Material | Reagents and Conditions | Products | Notes |

| This compound | H₃O⁺ (aq) | Dihydrofuran-3(2H)-one, Morpholine | Standard enamine hydrolysis. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com |

Reductive Cleavage: While less common than hydrolysis, reductive cleavage of the C-N bond in certain amine derivatives can be achieved. For instance, various methods exist for the N-dealkylation of tertiary amines and amides, some involving photoredox catalysis or specific metal catalysts. organic-chemistry.org The direct reductive cleavage of the C-N bond in this compound to yield 2,5-dihydrofuran and morpholine would require specific reducing agents capable of targeting this bond while preserving the dihydrofuran ring. The presence of a hydroxyl group in the β-position to the amino group has been shown to promote C-N bond cleavage during radiolysis in aqueous solutions, a principle that might find application in targeted degradation studies. nih.gov

Oxidative Cleavage: Oxidative conditions can also lead to the cleavage of C-N bonds. For example, iodine has been shown to catalyze the amidation of tertiary amines with acyl chlorides through oxidative C-N bond cleavage. organic-chemistry.org The application of such methods to this compound could potentially lead to the formation of N-acylated morpholine derivatives and oxidized fragments of the dihydrofuran ring.

Selective Functional Group Interconversions within the Conjugated System

The conjugated enamine system in this compound allows for a range of selective functional group interconversions, targeting the double bond and the adjacent positions.

Reduction of the Enamine Double Bond: The C=C double bond of the enamine is susceptible to reduction. Catalytic hydrogenation is a common method for the reduction of double bonds. organic-chemistry.org For enamines, this can lead to the corresponding saturated amine. In the case of this compound, selective hydrogenation of the enamine double bond would yield 4-(tetrahydrofuran-3-yl)morpholine. The choice of catalyst (e.g., Pd/C, PtO₂) and reaction conditions is crucial to avoid over-reduction of the dihydrofuran ring. organic-chemistry.org

Oxidation of the Enamine: Enamines can undergo oxidative coupling reactions. For instance, treatment with ceric ammonium (B1175870) nitrate (B79036) can facilitate cross-coupling with enol silanes. wikipedia.org The double bond can also be subject to epoxidation or dihydroxylation, although the electron-rich nature of the enamine can lead to complex reaction pathways.

Cycloaddition Reactions: The dihydrofuran ring, particularly the double bond, can participate in cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. masterorganicchemistry.com While furan (B31954) itself is a classic diene, dihydrofuran derivatives can also act as dienophiles. The reactivity of the dihydrofuran moiety in this compound in Diels-Alder reactions would depend on the nature of the diene and the electronic influence of the morpholino substituent. nih.govyoutube.com Additionally, [3+2] cycloaddition reactions have been reported for the synthesis of substituted furans, indicating another potential avenue for the functionalization of the dihydrofuran ring in the target molecule. masterorganicchemistry.com

| Reaction Type | Reagents and Conditions | Expected Product | Notes |

| Reduction | H₂, Pd/C or PtO₂ | 4-(Tetrahydrofuran-3-yl)morpholine | Selective hydrogenation of the enamine double bond. organic-chemistry.org |

| Oxidation | Ceric ammonium nitrate, enol silane | Oxidatively coupled product | Example of enamine oxidative coupling. wikipedia.org |

| Diels-Alder Cycloaddition | Diene (e.g., maleimide) | Bicyclic adduct | The dihydrofuran acts as a dienophile. nih.govyoutube.com |

| [3+2] Cycloaddition | Propargylamines, aldehydes | Substituted furan derivative | Potential for further functionalization of the furan ring. masterorganicchemistry.com |

Alkylation and Acylation: As nucleophiles, enamines readily react with electrophiles such as alkyl halides and acyl chlorides. masterorganicchemistry.commakingmolecules.com The alkylation of this compound would be expected to occur at the carbon atom α to the double bond and the oxygen atom, leading to the formation of a new C-C bond. Subsequent hydrolysis of the resulting iminium salt would yield a 2-alkylated dihydrofuran-3(2H)-one. masterorganicchemistry.com Similarly, acylation would introduce an acyl group at the same position.

Advanced Applications in Organic Synthesis and Materials Science

Role of 4-(2,5-Dihydrofuran-3-yl)morpholine as a Core Building Block in Organic Synthesis

The primary role of this compound in organic synthesis stems from its nature as a cyclic enamine. Enamines, formed from the reaction of a secondary amine like morpholine (B109124) with a ketone or aldehyde, are highly effective nucleophiles. youtube.com In this specific molecule, the double bond within the dihydrofuran ring is polarized by the nitrogen atom of the morpholine, making the carbon atom at the 2-position of the furan (B31954) ring electron-rich and thus highly reactive toward a wide range of electrophiles.

This inherent reactivity allows this compound to serve as a versatile synthetic intermediate, analogous to an enolate, but with the advantage of being neutral and generally requiring milder reaction conditions. Its utility as a building block is predicated on its predictable reactions with various electrophilic partners to construct new carbon-carbon and carbon-heteroatom bonds. The introduction of an aminomethylidene fragment into furanone-type rings can produce highly effective "building blocks" for synthesizing complex hybrid molecules. nih.gov

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Electrophile | Product Type | Significance |

|---|---|---|---|

| Alkylation | Alkyl Halides (e.g., R-X) | 2-Alkyl-3-morpholinofuranium halide | Formation of C-C bonds, introducing alkyl chains. |

| Acylation | Acyl Halides (e.g., RCOCl) | 2-Acyl-3-morpholinofuranium halide | Introduction of carbonyl functionalities, precursors to ketones. |

| Michael Addition | α,β-Unsaturated Carbonyls | Functionalized Dihydrofurans | Creates complex adducts for further cyclization. |

| Reaction with Aryldiazonium Salts | Ar-N₂⁺Cl⁻ | 2-Aryl-3-morpholinofuranium salt | Aryl group introduction at the 2-position. |

Development of Novel Methodologies for Heterocyclic Synthesis Leveraging the Scaffold

The unique structure of this compound is a valuable platform for developing novel synthetic methodologies, particularly for constructing new heterocyclic frameworks. Its enamine functionality can participate in domino reactions and multicomponent reactions (MCRs), which are highly efficient processes for generating molecular complexity in a single step. nih.govresearchgate.net

MCRs that forge complex structures from simple starting materials are a cornerstone of modern synthetic chemistry. rsc.org For instance, the Joullié-Ugi three-component reaction (JU-3CR) utilizes cyclic imines to create conformationally restricted peptide scaffolds, which are of significant interest in drug discovery. nih.govacs.org While not a traditional imine, the enamine in this compound could potentially act as the key nucleophilic component in Ugi-type reactions, leading to novel classes of N-heterocyclic compounds. nih.govmdpi.comacs.org The development of copper-catalyzed three-component reactions has also proven effective for synthesizing highly substituted dihydrofurans from simpler precursors. acs.orgacs.org

Furthermore, the scaffold can be used in annulation reactions to build fused ring systems. The reaction of enamines with suitable bifunctional electrophiles can trigger a cascade of bond formations, leading to polycyclic structures. For example, domino reactions involving enamines and enynones have been developed to synthesize complex pyrrolidone derivatives containing a furan moiety. acs.org Similarly, β-enamino esters are well-established precursors for synthesizing various nitrogen-containing heterocycles like pyridinones and pyrazolones. nih.gov This suggests that this compound could be a key reactant in developing new, efficient routes to fused pyridofuran or pyrazolofuran systems.

Contribution to the Synthesis of Complex Molecular Architectures

The strategic use of this compound can facilitate the synthesis of intricate molecular architectures that are otherwise challenging to access. Its ability to undergo controlled, sequential reactions makes it an ideal starting point for diversity-oriented synthesis, where a common intermediate is elaborated into a library of structurally diverse compounds. researchgate.net

Domino reactions, where a single event initiates a cascade of intramolecular transformations, are a powerful tool for building complexity. nih.gov A reaction initiated at the enamine functionality of this compound could set the stage for subsequent cyclization, rearrangement, or ring-opening/ring-closing sequences. Such strategies have been employed to create densely functionalized dihydrofuran derivatives diastereoselectively. researchgate.netresearchgate.net For instance, a Michael addition of the enamine to an electrophilic olefin could be followed by an intramolecular cyclization to yield a bicyclic or spirocyclic framework. The synthesis of complex indolyl-dihydrofuran derivatives has been achieved through such domino processes. researchgate.net

The synthesis of complex natural products and their analogues often relies on the clever use of versatile building blocks. The morpholine ring is a key feature in many approved drugs, while the dihydrofuran core is present in natural products like aflatoxins. researchgate.netacs.org By combining these two motifs, this compound provides a gateway to novel molecular frameworks that could possess interesting biological activities. The synthesis of complex nitrogen heterocycles, including those with tricyclic frameworks, has been achieved from advanced intermediates derived from Ugi reactions, highlighting the potential for this scaffold in creating three-dimensional molecular diversity. mdpi.com

Exploration in Materials Science, Including Polymeric Applications

The application of this compound extends beyond small-molecule synthesis into the realm of materials science, particularly in the development of novel polymers. The dihydrofuran ring contains a cyclic enol ether, a class of monomer that has recently been shown to be effective in Ring-Opening Metathesis Polymerization (ROMP). acs.orgnih.gov

Historically, enol ethers were considered quenching agents for the Grubbs catalysts used in ROMP. However, recent studies have demonstrated that cyclic enol ethers like 2,3-dihydrofuran (B140613) can undergo effective ROMP to produce a new class of degradable and depolymerizable poly(enol ether)s. acs.orgnih.govstanford.edu The resulting polymers contain acid-labile linkages in their backbone, allowing them to be degraded back to small molecules or recycled to the monomer under acidic conditions. nih.govnih.gov The copolymerization of 2,3-dihydrofuran with other cyclic olefins allows for the synthesis of functional materials with tunable properties, such as degradable thermosets and functionalizable polymers. nih.govosti.govrsc.org

The incorporation of this compound as a monomer or comonomer could lead to advanced functional polymers. The morpholine unit, known for its favorable properties in biological contexts, could impart stimuli-responsive behavior or be used for post-polymerization modification. e3s-conferences.orgnih.gov Polymers containing morpholine groups have been investigated as smart hydrogels for drug delivery and tissue engineering. nih.gov Therefore, polymers derived from this unique monomer could combine the degradability afforded by the poly(enol ether) backbone with the functionality provided by the morpholine side group.

Table 2: Potential Polymerization Pathways for this compound

| Polymerization Method | Reactive Site | Resulting Polymer Type | Potential Properties |

|---|---|---|---|

| Ring-Opening Metathesis Polymerization (ROMP) | Dihydrofuran double bond | Poly(enol ether) with morpholine side chains | Acid-degradable, stimuli-responsive, functionalizable. nih.govrsc.org |

| Cationic Polymerization | Dihydrofuran double bond | Poly(dihydrofuran) with morpholine side chains | Polymers with potentially high glass transition temperatures. consensus.appresearchgate.net |

| Radical Polymerization | Dihydrofuran double bond | Vinyl-type polymer with morpholine side chains | Functional polymers for hydrogels or coatings. nih.gov |

Q & A

Q. Q1. What are the recommended synthetic routes for 4-(2,5-dihydrofuran-3-yl)morpholine, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, such as:

Morpholine Ring Functionalization : Substitution at the morpholine nitrogen using halogenated intermediates (e.g., bromo- or chlorinated precursors).

Dihydrofuran Integration : Cyclization via acid-catalyzed or metal-mediated coupling (e.g., Pd-catalyzed cross-coupling) to attach the dihydrofuran moiety .

Purification : Use preparative HPLC or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Purity ≥95% is critical for biological assays; confirm via NMR (¹H/¹³C) and LC-MS .

Q. Q2. How can the structural configuration of this compound be validated?

Methodological Answer:

- X-ray Crystallography : Resolve stereochemistry and confirm bond angles/geometry (e.g., C–H⋯H interactions observed in related dihydrofuran derivatives) .

- Spectroscopic Analysis :

Advanced Research Questions

Q. Q3. How should researchers address contradictory bioactivity data for this compound in kinase inhibition assays?

Methodological Answer: Contradictions may arise from:

- Enantiomeric Purity : Racemic mixtures (e.g., "rac" prefixes in similar compounds) can lead to divergent activity. Use chiral chromatography (e.g., Chiralpak® columns) to isolate enantiomers .

- Assay Conditions : Optimize ATP concentrations (e.g., 1–10 µM) and buffer pH (7.4–8.0) to mimic physiological environments. Validate with positive controls (e.g., staurosporine for kinase inhibition) .

- Structural Analogues : Compare with derivatives like 4-(6-trifluoromethylpyridin-3-yl)morpholine, where trifluoromethyl groups enhance binding affinity to kinases .

Q. Q4. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?

Methodological Answer:

- DFT Calculations : Model transition states for dihydrofuran ring-opening reactions (e.g., epoxide formation). Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinase ATP-binding pockets). Parameterize force fields using PubChem data or analogous compounds .

Q. Q5. How can researchers resolve discrepancies in cytotoxicity data across cell lines?

Methodological Answer:

- Cell Line Profiling : Test across panels (e.g., NCI-60) to identify lineage-specific effects. For example, morpholine derivatives often show selectivity toward cancer cells with overactive PI3K/Akt pathways .

- Metabolic Stability : Assess hepatic clearance using microsomal assays (e.g., human liver microsomes + NADPH). Low stability may explain variable in vitro/in vivo correlations .

Data Interpretation & Mechanistic Studies

Q. Q6. What analytical techniques are critical for studying the degradation pathways of this compound under physiological conditions?

Methodological Answer:

Q. Q7. How can researchers elucidate the role of the morpholine ring in modulating target binding affinity?

Methodological Answer:

- SAR Studies : Synthesize analogues (e.g., 3,5-dimethylmorpholine hydrochloride) to probe steric/electronic effects. Compare IC₅₀ values in enzyme assays .

- Crystallography : Co-crystallize with target proteins (e.g., kinases) to visualize hydrogen bonding between morpholine oxygen and catalytic lysine residues .

Advanced Experimental Design

Q. Q8. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

Methodological Answer:

Q. Q9. How can researchers mitigate off-target effects in phenotypic screens?

Methodological Answer:

- Counter-Screening : Test against unrelated targets (e.g., GPCRs, ion channels) to rule out nonspecific binding.

- CRISPR Knockout : Validate target specificity using isogenic cell lines lacking the putative target gene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.